molecular formula C10H11BrO2 B6324936 2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane CAS No. 924011-26-7

2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane

Cat. No. B6324936
CAS RN: 924011-26-7
M. Wt: 243.10 g/mol
InChI Key: LJGFWRSTEUSTNL-UHFFFAOYSA-N
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Description

“2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane” is a cyclic organic compound that contains a dioxolane ring. It has a molecular weight of 243.1 . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.1 . It’s a liquid at room temperature and should be stored at 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the sources I retrieved.

Scientific Research Applications

Chemical Structure and Reactivity

2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane is a compound that participates in various chemical reactions, showcasing its reactivity and potential applications in the synthesis of complex molecules. For instance, studies have demonstrated its use in ring-opening reactions, highlighting its stereospecificity and the influence of weak hydrogen bonding and van der Waals interactions on its conformational properties (Clegg et al., 1995).

Synthesis and Polymerization

The compound has shown utility in the synthesis and polymerization of certain dioxolanones, indicating its role in material science and polymer chemistry. Specifically, its involvement in the condensation and polymerization processes demonstrates its versatility in creating new polymeric materials with potential applications in various industrial and research fields (Zeuner et al., 1995).

Nucleophilic Substitution Reactions

The capability of this compound to undergo nucleophilic substitution reactions has been explored, further underlining its potential in synthetic organic chemistry. Such reactions facilitate the synthesis of diverse organic compounds, which can have implications in developing new drugs, agrochemicals, and other value-added chemicals (Aneja & Davies, 1974).

Catalysis and Cross-Coupling Reactions

In catalysis, derivatives of this compound have been utilized as ligands in palladium-catalyzed Suzuki cross-coupling reactions. This application showcases its role in facilitating the formation of biaryl compounds, a crucial step in the synthesis of many pharmaceuticals and organic materials (Bei et al., 1999).

Nanoparticle Formation and Fluorescence

The compound's derivatives have been involved in the formation of nanoparticles, demonstrating its potential in nanotechnology and materials science. Such applications are significant for the development of new materials with unique properties, including enhanced fluorescence and stability, which could be useful in sensors, imaging, and other technological advancements (Fischer et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

2-(5-bromo-2-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFWRSTEUSTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of INT 30 (17.3 g, 87 mmol) in toluene (505 mL) was added ethane-1,2-diol (24.3 mL, 436 mmol) followed by p-toluenesulfonic acid monohydrate (0.83 g, 4.36 mmol). The reaction mixture was stirred at 130° C. for 21 hours. The mixture was washed with saturated aqueous NaHCO3 (2×) and brine (2×). The organic layer was dried over MgSO4, filtered and concentrated. The residue was purified by Kugelrohr distillation to give INT 31.
Name
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step One
Quantity
505 mL
Type
solvent
Reaction Step One

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